Physicochemical Profiling & Synthetic Utility of 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
Physicochemical Profiling & Synthetic Utility of 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
[1][2]
Executive Summary
1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol (CAS: 212758-83-3) is a specialized fluorinated homopropargyl alcohol utilized primarily as a high-value chiral building block in medicinal chemistry and organic synthesis. Its structure combines a trifluoromethyl (
This guide details the physicochemical properties, synthesis logic, and reactivity profile of this molecule, providing researchers with actionable data for experimental design.
Molecular Architecture & Electronic Properties
The molecule's behavior is governed by the interplay between the electron-withdrawing trifluoromethyl group and the
The "Fluorine Effect" on Acidity and Lipophilicity
-
Inductive Effect (-I): The
group exerts a strong electron-withdrawing effect through the -framework. This pulls electron density away from the adjacent hydroxyl group, weakening the bond. -
pKa Shift: While a standard secondary alcohol (e.g., 2-propanol) has a pKa
16.5, the presence of the group typically lowers the pKa to the 11.0–12.0 range. This makes the hydroxyl group a superior hydrogen bond donor (HBD) in protein binding pockets. -
Lipophilicity: The
group is highly lipophilic. Its incorporation significantly increases the of the molecule compared to the non-fluorinated analog, facilitating membrane permeability.
The Homopropargyl Scaffold
The methylene spacer (
Physicochemical Data Profile
The following data consolidates experimental and predicted values relevant for handling and characterization.
| Property | Value / Description | Notes |
| IUPAC Name | 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol | |
| CAS Number | 212758-83-3 | |
| Molecular Formula | ||
| Molecular Weight | 214.19 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Racemic mixture is typically an oil. |
| Boiling Point | ~115–120 °C @ 1.5 mmHg | Predicted based on analogs. |
| Density | High density due to fluorine content. | |
| pKa (Predicted) | Enhanced acidity vs. non-fluorinated alcohols. | |
| LogP (Predicted) | Highly lipophilic. | |
| H-Bond Donors | 1 | Strong donor due to |
| H-Bond Acceptors | 4 | 1 Oxygen + 3 Fluorines (weak acceptors). |
Synthesis & Characterization
The synthesis of 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol relies on the nucleophilic addition of a propargyl metal species to a trifluoroacetaldehyde equivalent.
Synthetic Logic: The "Propargyl-Allenyl" Equilibrium
Direct lithiation of 1-phenyl-1-propyne generates a nucleophile that can exist in equilibrium between propargyl and allenyl forms. Reaction conditions must be controlled to favor the homopropargyl alcohol product over the allenic isomer.
Preferred Route: Lithiation of 1-phenylpropyne followed by addition to Trifluoroacetaldehyde (Fluoral).
Experimental Protocol (Self-Validating)
-
Reagent Preparation: Dry THF (Tetrahydrofuran) is essential. Use n-Butyllithium (n-BuLi) titrated to known concentration.
-
Lithiation:
-
Dissolve 1-phenyl-1-propyne (1.0 equiv) in dry THF at -78°C.
-
Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour to generate the lithiated species (
).
-
-
Addition:
-
Add Trifluoroacetaldehyde (freshly generated from hemiacetal or used as gas) or Trifluoroacetaldehyde ethyl hemiacetal (with
activation) slowly at -78°C.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate.
-
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
-
Validation:
-
NMR: Look for a doublet at
ppm (coupling to proton). -
NMR: The
proton appears as a multiplet around 4.0–4.5 ppm; Propargylic appears as a doublet of doublets.
-
NMR: Look for a doublet at
Visualization of Synthesis Pathway
Reactivity & Applications
Cycloisomerization to Furans
One of the most valuable applications of this molecule is its conversion into trifluoromethyl-substituted furans.[1] Under Gold (Au) or Silver (Ag) catalysis, the hydroxyl group attacks the alkyne (5-endo-dig or 5-exo-dig), followed by isomerization/dehydration.
-
Mechanism: The metal activates the triple bond (
-activation). The oxygen lone pair attacks the activated alkyne. -
Product: 2-phenyl-4-(trifluoromethyl)furan derivatives (depending on migration).
Asymmetric Synthesis
Enantioselective variants of this molecule are highly sought after.
-
Method: Zinc-mediated addition of alkynes to trifluoromethyl ketones using chiral ligands (e.g., BINOL derivatives or Cinchona alkaloids).
-
Significance: The chiral center at
is often preserved in downstream transformations, allowing for the synthesis of enantiopure drugs.
Reactivity Flowchart
Safety & Handling
-
Hazards: As a fluorinated alkyne, treat as a potential irritant. The precursor (Trifluoroacetaldehyde) is volatile and toxic; ensure proper ventilation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or polymerization of the alkyne.
-
Disposal: Fluorinated organic waste. Do not mix with strong bases which might induce elimination of HF (though less likely in this specific structure compared to
-elimination systems).
References
-
Pale, P., et al. "Gold(I)-Catalyzed Cyclization of 2-(1-Hydroxy-3-phenylprop-2-ynyl)phenol."[2][3][1] Heterocycles, 2009.[2][3] Link (Contextual citation for cyclization chemistry).
-
Ma, J. A., & Cahard, D. "Asymmetric Synthesis of Trifluoromethylated Compounds." Chemical Reviews, 2004. Link (General review on CF3-alcohol synthesis).
-
PubChem Compound Summary. "1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol (CAS 212758-83-3)." Link
-
Kelly, C. B., et al. "Trifluoromethyl Ketones: Properties, Preparation, and Application."[1] Chemical Communications, 2013.[1] Link
